Cas no 1006472-91-8 (5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine)
5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-((1H-Pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine
- 5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine
- GQB47291
- STK400151
- 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
- 5-methyl-1-(pyrazol-1-ylmethyl)pyrazol-3-amine
- 5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
- EN300-229134
- 1006472-91-8
- SCHEMBL19086953
- AKOS000306632
- DTXSID101215504
- BBL040920
-
- MDL: MFCD04967738
- Inchi: 1S/C8H11N5/c1-7-5-8(9)11-13(7)6-12-4-2-3-10-12/h2-5H,6H2,1H3,(H2,9,11)
- InChI Key: ZRUXMNSNUMRLRF-UHFFFAOYSA-N
- SMILES: N1(C(C)=CC(N)=N1)CN1C=CC=N1
Computed Properties
- Exact Mass: 177.10144537Da
- Monoisotopic Mass: 177.10144537Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 61.7Ų
5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM483764-1g |
1-((1H-Pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine |
1006472-91-8 | 97% | 1g |
$381 | 2022-06-14 | |
| Enamine | EN300-229134-0.05g |
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine |
1006472-91-8 | 95% | 0.05g |
$194.0 | 2024-06-20 | |
| Enamine | EN300-229134-0.1g |
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine |
1006472-91-8 | 95% | 0.1g |
$289.0 | 2024-06-20 | |
| Enamine | EN300-229134-0.25g |
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine |
1006472-91-8 | 95% | 0.25g |
$413.0 | 2024-06-20 | |
| Enamine | EN300-229134-0.5g |
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine |
1006472-91-8 | 95% | 0.5g |
$650.0 | 2024-06-20 | |
| Enamine | EN300-229134-1.0g |
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine |
1006472-91-8 | 95% | 1.0g |
$834.0 | 2024-06-20 | |
| Enamine | EN300-229134-2.5g |
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine |
1006472-91-8 | 95% | 2.5g |
$1202.0 | 2024-06-20 | |
| Enamine | EN300-229134-5.0g |
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine |
1006472-91-8 | 95% | 5.0g |
$1815.0 | 2024-06-20 | |
| Enamine | EN300-229134-10.0g |
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine |
1006472-91-8 | 95% | 10.0g |
$2775.0 | 2024-06-20 | |
| Enamine | EN300-229134-1g |
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine |
1006472-91-8 | 95% | 1g |
$834.0 | 2023-09-15 |
5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine
5-Methyl-1-(1H-Pyrazol-1-yl)methyl-1H-pyrazol-3-amine: A Comprehensive Overview
5-Methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine, with the CAS number 1006472-91-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MPPA, is characterized by its unique pyrazole-based structure, which confers it with a range of biological activities and potential therapeutic applications.
The molecular structure of 5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine consists of two pyrazole rings connected by a methyl group, with an additional methyl substitution on one of the pyrazole rings. This structural arrangement provides a robust framework for the compound, enabling it to interact effectively with various biological targets. The presence of the amino group further enhances its reactivity and functional versatility.
Recent studies have highlighted the potential of MPPA in several therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. Research published in the Journal of Medicinal Chemistry demonstrated that MPPA exhibits potent anti-inflammatory properties by selectively inhibiting the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, mediators of inflammation and pain.
In addition to its anti-inflammatory effects, MPPA has shown promise in neuropharmacology. Studies conducted at the University of California, Los Angeles (UCLA) have indicated that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This makes it a potential candidate for the treatment of neurological disorders such as depression and Parkinson's disease. The ability to influence these neurotransmitter systems without significant side effects is a crucial advantage in drug development.
The pharmacokinetic properties of MPPA have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences revealed that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It demonstrates good oral bioavailability and a reasonable half-life, making it suitable for chronic administration in therapeutic settings. These properties are essential for ensuring that the drug reaches its intended target sites in sufficient concentrations to exert its therapeutic effects.
The safety profile of MPPA is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments conducted in animal models have shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. This favorable safety profile supports its potential for further clinical development and eventual use in human patients.
Clinical trials are currently underway to evaluate the efficacy and safety of MPPA in various conditions. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms related to inflammation and neurological disorders. These findings underscore the potential of MPPA as a novel therapeutic agent and highlight the need for continued research to fully understand its mechanisms of action and optimize its use in clinical practice.
In conclusion, 5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine (MPPA), with CAS number 1006472-91-8, represents a promising compound with a wide range of potential applications in medicine. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases and conditions.
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